Fmoc-L-Lys(N3-Gly)-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Fmoc-L-Lys(N3-Gly)-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, stability, and applications of Fmoc-L-Lys(N3-Gly)-OH, a key building block in modern peptide chemistry and bioconjugation.
Fmoc-L-Lys(N3-Gly)-OH is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS).[1][2] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and an azidoacetyl moiety on the lysine side chain, makes it an invaluable tool for the site-specific incorporation of an azide group into peptides. This azide functionality serves as a versatile chemical handle for subsequent modifications via "click chemistry," enabling the synthesis of complex peptide conjugates for a wide range of applications in research, diagnostics, and therapeutics.
Core Chemical Properties
The fundamental chemical properties of Fmoc-L-Lys(N3-Gly)-OH are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C23H25N5O5 | [3] |
| Molecular Weight | 451.48 g/mol | [3] |
| CAS Number | 1198617-89-8 | [3] |
| Appearance | White to off-white powder | [4] |
| Purity | Typically >98% | [3] |
Stability Profile
The stability of Fmoc-L-Lys(N3-Gly)-OH and its incorporated residue in a peptide chain is a critical consideration for its successful application.
| Condition | Stability | Notes |
| SPPS Deprotection | Stable | The azidoacetyl group is stable to the standard Fmoc deprotection conditions using piperidine.[7] |
| SPPS Cleavage | Stable | The side-chain functionality is resistant to cleavage from the resin and deprotection of other side-chain protecting groups using trifluoroacetic acid (TFA).[7] |
| Reducing Environments | Sensitive | The azide group can be reduced by common biological reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). This sensitivity should be considered when planning downstream applications with biological samples. |
| Temperature | Moderate Stability | While stable at recommended storage temperatures, prolonged exposure to high temperatures should be avoided as azide compounds can be thermally labile.[8] |
| Storage | Stable under recommended conditions | Recommended storage is at 2-8°C for short-term and -20°C for long-term storage to ensure stability for up to 12 months from the date of receipt.[2][3] |
Applications in Peptide Synthesis and Bioconjugation
The primary application of Fmoc-L-Lys(N3-Gly)-OH is as a building block in Fmoc-based SPPS to introduce a site-specific azide handle into a peptide sequence. This azide group is a key component of bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions allow for the covalent ligation of the azide-containing peptide to a molecule bearing a terminal alkyne or a strained alkyne (e.g., DBCO or BCN), respectively.[1]
This methodology is widely employed for:
-
Peptide-drug conjugates: Attaching cytotoxic drugs to targeting peptides.
-
Fluorescent labeling: Conjugating fluorophores for imaging studies.
-
PEGylation: Modifying peptides with polyethylene glycol to improve their pharmacokinetic properties.
-
Surface immobilization: Attaching peptides to solid supports for various assays.
-
Synthesis of complex peptide architectures: Creating branched or cyclic peptides.
Experimental Protocols
General Protocol for Incorporation of Fmoc-L-Lys(N3-Gly)-OH in Fmoc-SPPS
This protocol outlines the manual coupling of Fmoc-L-Lys(N3-Gly)-OH onto a solid-phase resin.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-L-Lys(N3-Gly)-OH (3 equivalents relative to the resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the coupling solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing peptide with an alkyne-modified molecule in solution.
-
Peptide Dissolution: Dissolve the purified azide-containing peptide in a suitable solvent system, such as a mixture of water and DMSO or t-butanol.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule (1.5 equivalents) in the same solvent.
-
Prepare a fresh stock solution of sodium ascorbate (5 equivalents) in water.
-
Prepare a stock solution of copper(II) sulfate pentahydrate (1 equivalent) in water.
-
-
Reaction Setup:
-
To the dissolved peptide, add the alkyne-containing molecule.
-
Add the sodium ascorbate solution.
-
Add the copper(II) sulfate solution to initiate the reaction.
-
-
Reaction Progression: Stir the reaction mixture at room temperature, protecting it from light. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Purification: Upon completion, purify the peptide conjugate by reverse-phase HPLC.
Synthesis of Fmoc-L-Lys(N3-Gly)-OH
While a specific detailed synthesis protocol for Fmoc-L-Lys(N3-Gly)-OH is not widely published, a plausible synthetic route can be inferred from the synthesis of similar compounds, such as Fmoc-L-Lys(N3)-OH.[9] The synthesis would likely involve the acylation of the side-chain amino group of Fmoc-L-Lys-OH with azidoacetic acid.
A potential synthetic pathway is as follows:
-
Starting Material: Begin with commercially available Fmoc-L-Lys-OH.
-
Acylation: React Fmoc-L-Lys-OH with an activated form of azidoacetic acid, such as azidoacetyl chloride or by using standard peptide coupling reagents (e.g., HBTU, HATU) to form the amide bond on the lysine side chain.
-
Purification: Purify the final product, Fmoc-L-Lys(N3-Gly)-OH, by crystallization or column chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Fmoc-Lys(N3)-OH | Amino Acids 1 | CAS 159610-89-6 | Buy Fmoc-Lys(N3)-OH from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
